N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the benzamide moiety results in an amine derivative.
Scientific Research Applications
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the trifluoromethylbenzamide moiety may enhance binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-7-5-18(6-8-19)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24/h2-8,15H,9-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDLPIXVQBHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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